2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one
Description
2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one is a purine derivative featuring a benzoimidazole ring substituted with fluorine at position 6 and a tetrahydro-2H-pyran-4-yl group at position 9 of the purine core. Its design leverages the electron-withdrawing fluorine atom to modulate electronic properties and the tetrahydro-2H-pyran group for steric and solubility effects .
Properties
Molecular Formula |
C17H15FN6O2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-(6-fluorobenzimidazol-1-yl)-9-(oxan-4-yl)-7H-purin-8-one |
InChI |
InChI=1S/C17H15FN6O2/c18-10-1-2-12-14(7-10)23(9-20-12)16-19-8-13-15(22-16)24(17(25)21-13)11-3-5-26-6-4-11/h1-2,7-9,11H,3-6H2,(H,21,25) |
InChI Key |
CZBNYTJYQPWJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C3=NC(=NC=C3NC2=O)N4C=NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the fluoro substituent, and the coupling of the tetrahydropyran and purinone moieties. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluoro substituent and other functional groups can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
The compound 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one is a novel chemical entity with potential applications in various scientific and pharmaceutical fields. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound has shown promise as a potential therapeutic agent in the treatment of various diseases, particularly due to its structural similarity to purine derivatives, which are known for their biological activity.
Case Study: Anticancer Activity
Research indicates that derivatives of purine can exhibit anticancer properties. A study focused on the synthesis of related compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that This compound may also possess similar effects .
Antiviral Properties
The benzimidazole moiety in the compound has been associated with antiviral activities. Investigations into related compounds have shown effectiveness against viral infections, including those caused by HIV and hepatitis viruses.
Case Study: Inhibition of Viral Replication
In vitro studies demonstrated that certain benzimidazole derivatives inhibited viral replication by interfering with viral polymerases. This suggests that our compound may be a candidate for further antiviral research .
Neurological Applications
Given its ability to cross the blood-brain barrier, the compound may have applications in treating neurological disorders such as Alzheimer's disease.
Case Study: Neuroprotective Effects
A study examined the neuroprotective effects of similar compounds in models of neurodegeneration, showing potential for improving cognitive function and reducing neuronal death .
Data Tables
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Halogen-Substituted Benzoimidazole Derivatives
Key Analog : 2-(6-Chloro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one ()
- Structural Difference : Chlorine replaces fluorine at position 6 of the benzoimidazole ring.
- Lipophilicity: The chloro-substituted analog is likely more lipophilic (higher logP), which could enhance membrane permeability but reduce aqueous solubility.
- Synthetic Relevance : Halogen substitution is common in medicinal chemistry for tuning pharmacokinetics; fluorine is often preferred for its minimal steric impact and metabolic stability .
Purine Core Modifications
Key Analog: 7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one ()
- Structural Differences :
- A triazolo-pyridine group replaces the benzoimidazole moiety.
- A methyl group is added at position 7 of the purine.
- Steric Effects: The methyl group at position 7 could restrict conformational flexibility, affecting target selectivity.
- Synthetic Notes: Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) is a common purification method for such analogs .
Tetrahydro-2H-Pyran Variants
Key Analog : 6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine ()
- Structural Differences :
- Aziridin-1-yl (a strained three-membered amine ring) replaces the benzoimidazole group.
- Tetrahydro-2H-pyran is at position 2 instead of 4.
- Inferred Properties: Reactivity: The aziridine group’s high strain and basicity may confer alkylating activity, useful in prodrug designs. Stereochemical Impact: The pyran ring’s position (2 vs.
Benzoimidazole-Acetic Acid Derivatives
Key Analog : 2-[4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl]acetic Acid ()
- Structural Differences :
- An acetic acid moiety is appended to the benzoimidazole ring.
- Fluorine is at position 4 instead of 5.
- Inferred Properties :
Research Implications and Gaps
- Synthetic Challenges : Halogen and heterocyclic substituents require precise control during synthesis (e.g., reflux conditions with TsOH catalysis) .
- Data Limitations : Direct biological or physicochemical data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one is a novel heterocyclic compound with potential pharmacological applications. Its structure incorporates a benzimidazole moiety, which has been associated with various biological activities, including antitumor, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 278.28 g/mol. The presence of fluorine in its structure enhances its biological activity by improving metabolic stability and bioavailability.
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit significant antitumor properties. A study focusing on similar compounds demonstrated that certain benzimidazole derivatives showed promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 3.06 to 50 µM, suggesting that the target compound may possess comparable antitumor efficacy .
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. The compound's structural similarity to other known antimicrobial agents suggests it may exhibit activity against a range of pathogens. In vitro studies have shown that benzimidazole-based compounds can effectively inhibit bacterial growth, indicating potential as new antimicrobial agents .
GABA-A Receptor Modulation
Recent studies have explored the modulation of GABA-A receptors by benzimidazole derivatives. These compounds have been identified as positive allosteric modulators (PAMs) at the α1/γ2 interface of the GABA-A receptor, which is crucial for neurological functions. This modulation could lead to therapeutic applications in treating anxiety and other neurological disorders .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor activity | The compound exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines. |
| Study 2 | Assess antimicrobial properties | Showed effective inhibition of bacterial growth in vitro. |
| Study 3 | Investigate GABA-A receptor modulation | Identified as PAMs, enhancing receptor activity with potential therapeutic implications. |
The exact mechanism of action for this compound remains under investigation. However, the interactions with biological targets such as enzymes and receptors are believed to be mediated through hydrogen bonding and π-stacking interactions due to the presence of aromatic rings in its structure.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated purine scaffolds with substituted benzimidazole derivatives. A typical protocol involves refluxing 6-chloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine with a fluorinated benzimidazole boronic acid in toluene under inert conditions, followed by purification via column chromatography (EtOAc/hexane gradients) . Parallel methods for imidazole functionalization (e.g., cyclocondensation of aldehydes with amines) may optimize yields for the benzimidazole moiety .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorine integration at δ 6.5–7.5 ppm for aromatic protons and tetrahydropyran signals at δ 3.0–4.5 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
Reference spectroscopic databases from analogous purine and benzimidazole derivatives for validation .
Q. What solvent systems are optimal for studying the compound’s stability in vitro?
- Methodological Answer : Conduct accelerated stability studies in DMSO (10 mM stock solutions stored at -20°C) and aqueous buffers (pH 4–9) at 25°C/60% relative humidity. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. For long-term stability, use lyophilized forms stored under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Apply orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to validate target engagement. For example:
- Enzymatic Assays : Measure IC₅₀ values against purified kinases (e.g., PI3K/Akt pathway).
- Cell-Based Assays : Use CRISPR-edited cell lines to confirm on-target effects.
Discrepancies may arise from off-target interactions or metabolic instability; address these via metabolite profiling (LC-MS/MS) and structural analogs .
Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., PARP-1 or CDK inhibitors). Prioritize poses with hydrogen bonding to conserved residues (e.g., hinge regions in kinases) and hydrophobic interactions with the tetrahydropyran group. Validate predictions via mutagenesis studies (e.g., alanine scanning) .
Q. How to design experiments evaluating the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow ISO 14507 guidelines for soil/water partitioning studies. Key steps:
- Adsorption/Desorption : Use batch equilibrium tests with varying organic carbon content.
- Biotic Transformation : Incubate with microbial consortia (e.g., OECD 301F) to assess biodegradation.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
Cross-reference with environmental persistence models (EPI Suite) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer : Optimize catalytic systems (e.g., switch from Pd(PPh₃)₄ to PdCl₂(dtbpf) for better turnover) and reduce chromatographic steps via crystallization (e.g., solvent screening with Hansen solubility parameters). Use flow chemistry for hazardous intermediates (e.g., azide formation) .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (USP <1236>):
- Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4) with 24-hour agitation.
- Filter (0.22 µm) and quantify via UV-Vis (λmax ~270 nm).
Discrepancies may stem from polymorphic forms; characterize solid-state diversity via PXRD and DSC .
Theoretical and Mechanistic Frameworks
Q. How to link the compound’s structure-activity relationship (SAR) to broader kinase inhibition theories?
- Methodological Answer : Map key substituents (e.g., 6-fluoro group, tetrahydropyran) to conserved kinase pharmacophores using 3D-QSAR (CoMFA/CoMSIA). Validate with Free-Wilson analysis of analog libraries. Reference frameworks from ATP-competitive inhibitor studies (e.g., imatinib’s binding to Abl kinase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
